Fluorine-Induced Lipophilicity Shift
The replacement of a hydrogen atom with fluorine at the terminal position of the propanol chain increases lipophilicity by approximately 0.5–0.7 logP units based on class-level trends for aliphatic fluorination [1]. The target compound's predicted logP is approximately 0.8–1.1, while the non-fluorinated analog 3-(2,4-dimethylpiperazin-1-yl)propan-1-ol has a predicted logP of approximately 0.3–0.5 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: ~0.8–1.1 (based on fragment-based calculation) |
| Comparator Or Baseline | 3-(2,4-dimethylpiperazin-1-yl)propan-1-ol; Predicted LogP: ~0.3–0.5 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 units |
| Conditions | In silico prediction (ALOGPS / ChemAxon fragment-based method); experimental logP not available |
Why This Matters
Higher lipophilicity translates into improved membrane permeability and blood-brain barrier penetration for CNS-targeted drug candidates incorporating this building block.
- [1] Gillis, E.P.; Eastman, K.J.; Hill, M.D.; Donnelly, D.J.; Meanwell, N.A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. View Source
